![molecular formula C19H19F3N6O B5536975 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a class of chemicals that are being explored for their unique molecular structures and potential applications in various fields. The specific compound has been synthesized and characterized in several studies.
Synthesis Analysis
- Dolzhenko et al. (2006) described the synthesis of related pyrimidine compounds, which could offer insights into the synthetic pathways for the compound (Dolzhenko, Chui, & Dolzhenko, 2006).
Molecular Structure Analysis
- The study by Deng et al. (2010) examined the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, which is relevant to understanding the molecular structure of our compound (Deng, Cao, Cai, Li, & Chen, 2010).
Chemical Reactions and Properties
- Balewski and Kornicka (2021) synthesized a guanidine derivative with a complex structure, providing insights into the chemical reactivity of similar compounds (Balewski & Kornicka, 2021).
Physical Properties Analysis
- The crystal structure and intermolecular interactions, as discussed in studies like that of Hu, Zhu, and Chen (2007), are crucial for understanding the physical properties of such compounds (Hu, Zhu, & Chen, 2007).
Chemical Properties Analysis
- Jismy et al. (2019) explored fluoromethylated imidazo[1,2-a]pyrimidines, which could provide valuable information on the chemical properties of our compound, especially regarding its trifluoromethyl group (Jismy, Akssira, Knez, Guillaumet, Gobec, & Abarbri, 2019).
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-5-Lipoxygenase Agents
Research on novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents, showcasing the broader class of chemicals related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide. These compounds were synthesized and screened for their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, a key enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Antimycobacterial Activity
Another study focused on the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives for their antimycobacterial activity. This work highlights the potential of compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide in treating tuberculosis, particularly drug-resistant strains, offering a new direction for further structure-activity relationship (SAR) studies (Lv et al., 2017).
Cardiac Electrophysiological Activity
Compounds with a 1H-imidazol-1-yl moiety, similar to the compound , have been investigated for their cardiac electrophysiological activity. These studies suggest that such compounds can exhibit class III electrophysiological activity, indicating their potential in treating arrhythmias (Morgan et al., 1990).
Antibacterial and Antioxidant Activity
A series of compounds including 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido[2,3-d]pyrimidin-4-amines were synthesized and evaluated for their antibacterial and in vitro antioxidant activities. Such research underscores the versatility of compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide in developing new therapeutic agents (Maheswaran et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-13(2)28(11-27-12)17-9-16(25-10-26-17)23-6-7-24-18(29)14-4-3-5-15(8-14)19(20,21)22/h3-5,8-11H,6-7H2,1-2H3,(H,24,29)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHUYCZJUVILHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.